2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-20-15(11-6-7-11)9-13(19-20)10-18-16(21)8-12-4-2-3-5-14(12)17/h2-5,9,11H,6-8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBSGCKZNEOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)CC2=CC=CC=C2Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl bromide in the presence of a base to form the cyclopropyl-substituted pyrazole.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide exhibit significant anticancer properties. For example, derivatives of pyrazolo compounds have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancers. A study demonstrated that these compounds can induce apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. In silico studies have indicated that similar pyrazole derivatives may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could lead to reduced production of pro-inflammatory mediators .
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of related compounds have revealed effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL . Such findings highlight the potential for developing new antimicrobial agents based on this compound's structure.
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, which is crucial for managing neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to increased apoptosis as evidenced by flow cytometry assays.
Case Study 2: Anti-inflammatory Mechanism Exploration
In another study, molecular docking simulations were performed to assess the binding affinity of the compound to COX enzymes. The results suggested a high binding affinity, indicating that this compound could effectively inhibit COX-mediated pathways, thus providing a basis for further experimental validation .
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features
Table 1: Substituent Comparison
Key Observations :
- The target compound’s 2-chlorophenyl group distinguishes it from analogues with para-substituted chlorophenyl (e.g., 4-chloro in ) or fluorophenyl groups (e.g., 2-fluoro in ).
- The cyclopropyl substituent on the pyrazole ring is unique compared to cyano () or trifluoromethyl () groups, which may influence steric bulk and electronic properties.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data Comparison
Key Observations :
Key Observations :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to methyl or cyano substituents .
Biological Activity
2-(2-chlorophenyl)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]acetamide is a synthetic compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 299.374 g/mol. The structural characteristics include a chlorophenyl group and a cyclopropyl-substituted pyrazole moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.374 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Anticonvulsant Activity : Some pyrazole derivatives have shown effectiveness in animal models for epilepsy, potentially through modulation of neurotransmitter systems like GABA and glutamate .
- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the presence of specific functional groups can enhance anti-cancer properties .
- Antimicrobial Properties : Compounds with chlorophenyl groups are often evaluated for their antibacterial and antifungal activities, showing promise against resistant strains .
1. Anticonvulsant Activity
A study on structurally related pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly enhance anticonvulsant properties. The compound exhibited a median effective dose (ED50) comparable to established anticonvulsants in animal models, indicating its potential as a therapeutic agent for seizure disorders.
2. Antitumor Efficacy
In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as A-431 (epidermoid carcinoma) and U251 (glioblastoma). The IC50 values were recorded at sub-micromolar concentrations, suggesting strong anti-cancer activity. Structure-activity relationship (SAR) studies indicated that the presence of the cyclopropyl group enhances interaction with cellular targets involved in apoptosis pathways .
3. Antimicrobial Studies
The antimicrobial efficacy of similar compounds was assessed using the agar diffusion method against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with chlorophenyl groups displayed notable antibacterial activity, highlighting their potential in developing new antibiotics .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
